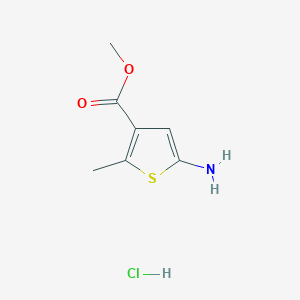

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride

Description

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride is a thiophene derivative characterized by a sulfur-containing aromatic ring with three substituents: a methyl group at position 2, a methyl ester at position 3, and an amino group at position 5, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₀ClNO₂S (MW: ~219.5 g/mol).

Properties

IUPAC Name |

methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-5(7(9)10-2)3-6(8)11-4;/h3H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSJVCHBGGEZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239769-40-4 | |

| Record name | methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures ranging from 70°C to 90°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Research indicates that thiophene derivatives can possess antimicrobial effects, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Activity : Compounds derived from this structure have shown promise in reducing inflammation, which is crucial for treating various chronic diseases.

Case Study: Antitumor Activity

A study focused on a series of 2-amino thiophene derivatives demonstrated their potential as antitumor agents. Among the synthesized compounds, those based on the thiophene scaffold exhibited strong antiproliferative activity against several cancer cell lines, including murine leukemia and human cervix carcinoma cells .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through:

- Substitution Reactions : this compound can undergo nucleophilic substitutions, leading to the formation of diverse derivatives with tailored properties .

- Oxidation and Reduction : This compound can be oxidized or reduced to yield different functional groups, expanding its utility in organic synthesis.

Material Science

Thiophene derivatives, including this compound, are significant in developing advanced materials:

- Organic Semiconductors : The unique electronic properties of thiophenes make them suitable for applications in organic electronics, such as solar cells and transistors.

- Conductive Polymers : These compounds are also explored for their potential in creating conductive polymers used in various electronic devices.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆ClN₂OS (MW: ~426.5 g/mol) .

- Key Features :

- Shares a thiophene ring but incorporates a fentanyl-like opioid backbone.

- Larger lipophilic structure with a phenethylamide group, contrasting with the target compound’s smaller, polar substituents.

- Functional Differences: Bioactivity: Thiophene fentanyl is a potent analgesic, whereas the target compound’s pharmacological profile remains unstudied. Solubility: The target’s amino and ester groups likely enhance aqueous solubility compared to thiophene fentanyl’s lipophilic design. Toxicity: Toxicology data for the target compound are unavailable, whereas thiophene fentanyl is associated with opioid risks .

17α-Hydroxy-Yohimban-16α-Carboxylic Acid Methyl Ester Hydrochloride

- Key Features: Contains a methyl ester and hydrochloride salt, similar to the target compound. Bicyclic indole alkaloid core vs. the target’s monocyclic thiophene.

- Functional Differences: Stability: The yohimbine derivative’s bulky structure may sterically hinder ester hydrolysis, whereas the target’s simpler thiophene could allow faster metabolic breakdown. Bioactivity: Yohimbine derivatives are adrenergic receptor antagonists, while the target’s amino group may enable distinct binding interactions .

Sandaracopimaric Acid Methyl Ester

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

- Molecular Formula: C₁₇H₂₂ClNO (MW: ~295.8 g/mol) .

- Key Features :

- Azetidine (4-membered nitrogen ring) core vs. the target’s 5-membered thiophene.

- Contains a naphthalene group and propoxy chain.

- Functional Differences: Ring Strain: Azetidine’s strain may increase reactivity, whereas thiophene’s aromaticity enhances stability. Solubility: Both hydrochloride salts improve water solubility, but the target’s amino group may further enhance polar interactions .

Comparative Data Table

Research Findings and Implications

Structural Influence on Bioactivity: The target’s amino group may facilitate receptor binding via H-bonding, contrasting with Thiophene fentanyl’s opioid mechanism . Simpler thiophene structure vs. yohimbine’s complexity suggests divergent metabolic pathways .

Solubility and Stability :

- Hydrochloride salts in both the target and KHG26792 enhance aqueous solubility, critical for bioavailability .

- Thiophene’s aromaticity likely confers greater stability than azetidine’s strained ring .

Synthetic and Industrial Relevance :

- Methyl esters in the target and sandaracopimaric acid derivatives highlight ester versatility, though applications differ (pharmaceutical vs. resin chemistry) .

Biological Activity

Methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. The following sections detail its synthesis, biological activities, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 195.67 g/mol. The synthesis typically involves the reaction of thiophene derivatives with amino acids or amines under acidic conditions, allowing for the introduction of the amino group at the 5-position of the thiophene ring. This modification enhances its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds related to methyl 5-amino-2-methylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (MIA PaCa-2) cells. The mechanism often involves:

- Inhibition of Tubulin Polymerization : Compounds similar to methyl 5-amino-2-methylthiophene have been reported to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic pathways .

- EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Methyl 5-amino-2-methylthiophene | MCF-7 | ~28 | Tubulin inhibition |

| Derivative X | MIA PaCa-2 | ~130 | EGFR inhibition |

| Derivative Y | HeLa | ~17 | Apoptosis induction |

Case Studies

- Antiproliferative Studies : A study evaluated a series of thiophene derivatives for their antiproliferative effects on cancer cell lines. The results indicated that certain modifications significantly enhanced activity against MCF-7 cells, with IC50 values in the low nanomolar range .

- Mechanistic Insights : Flow cytometry analysis revealed that compounds derived from methyl 5-amino-2-methylthiophene induced G2/M phase arrest and apoptosis in treated cells, underscoring their potential as therapeutic agents against proliferative diseases .

Safety and Toxicity

While some derivatives exhibit promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that certain thiophene derivatives are non-toxic at therapeutic doses; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.